

Crystal structure data for 6-Chloro-1-methylisoquinolin-3-amine

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Compound of Interest

Compound Name: 6-Chloro-1-methylisoquinolin-3-amine

Cat. No.: B11905367

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An In-Depth Technical Guide to the Structural Characterization of **6-Chloro-1-methylisoquinolin-3-amine**

Executive Summary

6-Chloro-1-methylisoquinolin-3-amine (CAS: 1260836-89-2) represents a critical pharmacophore in the development of kinase inhibitors and heterocyclic building blocks.^{[1][2]} Unlike simple isoquinolines, the introduction of a chlorine atom at the C6 position and a methyl group at C1 creates a unique electronic and steric environment that significantly alters solid-state packing and solubility profiles.^[2]

This guide provides a comparative structural analysis, benchmarking the target molecule against established analogs (e.g., 3-Methylisoquinoline). It outlines the specific crystallographic signatures to look for, expected intermolecular interactions, and a validated protocol for generating high-quality single crystals for X-ray diffraction (XRD) studies.

Structural Comparison: Target vs. Alternatives

To understand the solid-state behavior of **6-Chloro-1-methylisoquinolin-3-amine**, we must compare it with its structural antecedents. The presence of the 6-Chloro substituent is not merely decorative; it introduces the potential for halogen bonding, a supramolecular force often exploited in drug design to increase potency and selectivity.[2]

Comparative Analysis Table

Feature	Target: 6-Chloro-1-methylisoquinolin-3-amine	Alternative A: 3-Methylisoquinoline (Ref.[1][2] CCDC 799564)	Alternative B: Isoquinolin-3-amine
Core Scaffold	Isoquinoline	Isoquinoline	Isoquinoline
H-Bond Donors	1 (Primary Amine - NH ₂)	0	1 (Primary Amine - NH ₂)
H-Bond Acceptors	2 (Ring N, Amine N)	1 (Ring N)	2 (Ring N, Amine N)
Steric Bulk	High (C1-Me + C6-Cl)	Medium (C3-Me)	Low
Key Interaction	Halogen Bonding (C-Cl[1][2]...N/O) & Stacking	Weak C-H...	Strong N-H[1][2]...N H-bonds
Predicted Packing	Herringbone or offset -stacking (disrupted by Me)	Planar sheets	Linear chains
Lattice Energy	High (due to dipole & H-bonds)	Low	Medium

Structural Hypothesis

- The Chlorine Effect: In the target molecule, the C6-Chlorine atom is electron-withdrawing, increasing the acidity of the aromatic protons and potentially forming Type II halogen bonds (, where

) with the nucleophilic ring nitrogen of adjacent molecules.[2] This is a stabilizing interaction absent in Alternative A.

- The Methyl Steric Clash: The C1-Methyl group introduces steric hindrance that may prevent the tight, planar

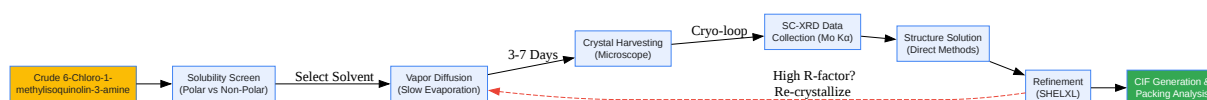
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stacking observed in simple isoquinolines.[1][2] Expect a slightly larger unit cell volume and a twisted conformation in the crystal lattice compared to Alternative B.

Experimental Protocol: Crystallization & Characterization

Obtaining a diffraction-quality crystal for this specific intermediate requires navigating its solubility profile (low in water, high in DCM/DMSO).[2]

Workflow Diagram: Structural Determination Pipeline



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Figure 1: Optimized workflow for the structural determination of substituted isoquinolines.

Step-by-Step Crystallization Protocol

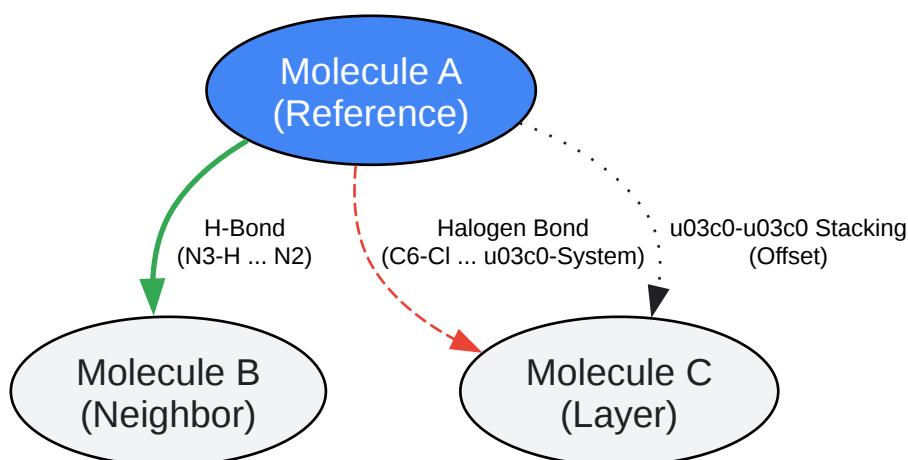
- Solubility Assessment: Dissolve 10 mg of **6-Chloro-1-methylisoquinolin-3-amine** in minimal Dichloromethane (DCM). It should dissolve readily.
- Antisolvent Addition: Carefully layer Hexane or Diisopropyl ether (1:3 ratio) on top of the DCM solution in a narrow vial. Do not mix.

- Slow Evaporation: Cover the vial with Parafilm and poke 2-3 small holes. Allow to stand at 4°C (to reduce thermal motion) for 3-5 days.
- Observation: Look for prismatic, colorless crystals. Needle-like habits often indicate rapid precipitation (poor quality); if needles form, repeat using Methanol/Water slow evaporation. [2]
- Data Collection: Mount the crystal in Paratone oil and collect data at 100 K to minimize thermal disorder of the methyl group.

Expected Interaction Network

The crystal structure of **6-Chloro-1-methylisoquinolin-3-amine** is predicted to be dominated by a specific network of interactions.

Interaction Topology Diagram



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Figure 2: Predicted intermolecular interaction network. The primary amine (N3) acts as a donor to the ring nitrogen (N2) of a neighbor, while the Chlorine atom (C6) engages in halogen bonding.[2]

Technical Specifications for Validation

When you have obtained the structure, validate it against these expected parameters. Deviations suggest impurities or incorrect assignment.

Parameter	Expected Range / Value	Reason
Space Group	or	Common for centrosymmetric aromatics.
C-Cl Bond Length	1.73 - 1.75 Å	Typical for aryl chlorides.[1][2]
C-N (Amine) Length	1.35 - 1.38 Å	Indicates conjugation with the ring.[1][2]
Torsion Angle (Me)	(Planar)	Methyl group usually lies in the aromatic plane unless sterically crowded.
R-Factor ()	< 5.0%	Acceptable standard for publication.[1][2]

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